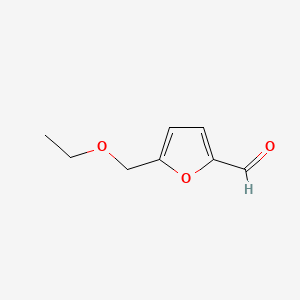

5-(Ethoxymethyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(ethoxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDRPZFMDMKZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505619 | |

| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-65-3 | |

| Record name | Ethoxymethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1917-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYMETHYLFURFURAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0826YO734G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Ethoxymethyl)furan-2-carbaldehyde: From Discovery to Contemporary Applications

Foreword

The pursuit of sustainable chemical synthesis has brought to the forefront a class of versatile platform molecules derived from renewable biomass. Among these, 5-(Ethoxymethyl)furan-2-carbaldehyde (EMF-2C) has garnered significant attention. As a derivative of 5-hydroxymethylfurfural (HMF), itself a cornerstone of the bio-based economy, EMF-2C offers enhanced stability and tailored reactivity, making it a valuable intermediate in the production of biofuels, fine chemicals, and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving synthesis of EMF-2C, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the applications that underscore the growing importance of this furanic compound.

The Genesis of a Platform Chemical: Discovery and Historical Context

The story of this compound is inextricably linked to the pioneering work on furan chemistry in the mid-20th century. The foundational research into the conversion of sugars into furan compounds laid the groundwork for the eventual synthesis of EMF-2C.

The Seminal Work of Haworth and Jones

The genesis of furan derivatives from carbohydrates can be traced back to the work of Sir Norman Haworth and W. G. M. Jones. In their 1944 paper published in the Journal of the Chemical Society, they detailed the "conversion of sucrose into furan compounds," with a primary focus on 5-hydroxymethylfurfural (HMF). While this paper is most cited for its contribution to HMF chemistry, it also laid the theoretical and experimental foundation for the synthesis of HMF ethers, including the ethoxy derivative, this compound. The principle they established was the acid-catalyzed etherification of the hydroxyl group of HMF in the presence of an alcohol.

Early Laboratory-Scale Synthesis: An Illustrative Protocol

Experimental Protocol: Representative Early Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.6 g (0.1 mol) of 5-hydroxymethylfurfural (HMF) in 100 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid (H₂SO₄) to the ethanolic solution of HMF while stirring. The addition of the strong acid acts as the catalyst for the etherification reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Neutralization and Workup: After the reaction is complete (as indicated by the consumption of HMF), cool the mixture to room temperature. Neutralize the sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Solvent Removal and Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.

Caption: Workflow for a representative early synthesis of EMF-2C.

The Evolution of Synthetic Methodologies: A Drive for Efficiency and Sustainability

The initial synthesis of EMF-2C, while groundbreaking, suffered from drawbacks inherent to homogeneous catalysis, namely difficulty in catalyst separation, potential for side reactions, and environmental concerns associated with corrosive acids. These limitations spurred the development of more sophisticated and sustainable synthetic routes.

The Shift to Heterogeneous Catalysis: A Paradigm Change

The primary driver for the evolution of EMF-2C synthesis has been the transition from homogeneous to heterogeneous catalysts. This shift offers significant advantages in terms of catalyst reusability, simplified product purification, and often, enhanced selectivity.

Causality behind the Shift:

-

Separation and Reusability: Solid acid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse in multiple reaction cycles. This significantly reduces catalyst waste and overall process cost.

-

Corrosion Mitigation: Heterogeneous catalysts are generally less corrosive to reaction vessels compared to mineral acids like sulfuric acid.

-

Tunable Acidity and Selectivity: The acidic properties of solid catalysts (e.g., Brønsted vs. Lewis acidity, acid site density) can be tailored to optimize the reaction for higher yields of EMF-2C and minimize the formation of byproducts such as levulinic acid and humins.

A Comparative Overview of Catalytic Systems

A variety of solid acid catalysts have been investigated for the etherification of HMF to EMF-2C. The choice of catalyst has a profound impact on the reaction efficiency.

| Catalyst Type | Representative Examples | Key Advantages | Typical Yields of EMF-2C |

| Homogeneous Acids | H₂SO₄, HCl, p-TsOH | High activity, low cost | 60-80% |

| Ion-Exchange Resins | Amberlyst-15, Nafion | Good activity, moderate reusability | 70-90% |

| Zeolites | H-ZSM-5, H-Beta | Shape selectivity, high thermal stability | 85-95% |

| Sulfated Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Strong acidity, high activity | >90% |

| Functionalized Carbons | Sulfonated Carbons | Low cost, readily available | 70-85% |

Table 1: Comparison of different catalytic systems for the synthesis of this compound.

Experimental Protocol: Modern Heterogeneous Catalytic Synthesis of EMF-2C

-

Catalyst Preparation (if required): Prepare or procure the desired solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia). Ensure the catalyst is activated according to standard procedures (e.g., drying under vacuum at an elevated temperature).

-

Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, combine 12.6 g (0.1 mol) of HMF, 100 mL of ethanol, and 1.0 g of the solid acid catalyst.

-

Reaction Execution: Seal the reactor and heat the mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. The reaction is often carried out under autogenous pressure. Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Catalyst Recovery and Product Isolation: Upon completion, cool the reactor to room temperature. Separate the solid catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for future use.

-

Purification: Remove the ethanol from the filtrate under reduced pressure. The resulting crude EMF-2C can be purified by vacuum distillation or column chromatography to achieve high purity.

Caption: Conceptual pathway for the synthesis of a Ranitidine intermediate fragment from an EMF-2C-like precursor.

Future Outlook and Conclusion

This compound stands as a testament to the potential of biomass-derived platform chemicals. Its journey from a derivative of HMF in early academic research to a molecule of significant industrial interest highlights the ongoing quest for sustainable chemical production. Future research will undoubtedly focus on the development of even more efficient and selective catalytic systems for its synthesis, particularly those that can utilize crude biomass feedstocks. Furthermore, the exploration of novel applications for EMF-2C in the synthesis of advanced materials, agrochemicals, and new pharmaceutical entities will continue to be a vibrant and fruitful area of scientific inquiry. This guide has aimed to provide a comprehensive overview of the discovery, synthesis, and applications of EMF-2C, serving as a valuable resource for those working at the forefront of chemical innovation.

References

-

Haworth, W. N., & Jones, W. G. M. (1944). 183. The conversion of sucrose into furan compounds. Part I. 5-Hydroxymethylfurfuraldehyde and some derivatives. Journal of the Chemical Society (Resumed), 667-670. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Xiang, Y., Wen, S., Tian, Y., Zhao, K., Guo, D., Cheng, F., ... & Yin, D. (2021). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. RSC advances, 11(6), 3453-3462. [Link]

The Etherification of HMF to EMF: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

5-(Ethoxymethyl)furan-2-carbaldehyde (EMF), a promising biofuel and versatile platform chemical, is efficiently synthesized from the biomass-derived building block 5-Hydroxymethylfurfural (HMF). This technical guide provides a comprehensive overview of the acid-catalyzed etherification mechanism for this conversion. It delves into the nuanced roles of Brønsted and Lewis acids, elucidates the reaction kinetics, and discusses potential side reactions. Furthermore, this document offers a detailed, step-by-step experimental protocol for the laboratory-scale synthesis of EMF from HMF, including a complete work-up and purification procedure. A validated analytical methodology using High-Performance Liquid Chromatography (HPLC) for the simultaneous quantification of HMF and EMF is also presented, equipping researchers with the necessary tools to monitor and optimize this critical bio-refinery process.

Introduction: The Significance of the HMF to EMF Conversion

The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of the 21st century. Biomass, as a carbon-neutral feedstock, offers a sustainable pathway to a variety of fuels and chemicals. 5-Hydroxymethylfurfural (HMF) is a key platform molecule derived from the dehydration of C6 sugars, such as fructose and glucose.[1] Its rich chemistry, stemming from its furan ring, hydroxyl group, and aldehyde functionality, makes it a versatile starting material for a plethora of value-added products.

Among these, this compound (EMF) has garnered significant attention. Possessing a higher energy density than ethanol and favorable combustion properties, EMF is considered a promising next-generation biofuel and a valuable diesel additive.[2] The conversion of HMF to EMF is achieved through an acid-catalyzed etherification reaction with ethanol, which serves as both the reactant and a green solvent. This guide provides an in-depth exploration of the mechanism governing this transformation and a practical framework for its implementation in a laboratory setting.

The Core Mechanism: Acid-Catalyzed Etherification of HMF

The formation of EMF from HMF in the presence of an acid catalyst and ethanol is a classic example of an etherification reaction. The generally accepted mechanism proceeds through a series of well-defined steps, exhibiting characteristics of a unimolecular nucleophilic substitution (SN1) reaction due to the formation of a stabilized carbocation intermediate.

The Role of the Acid Catalyst: Protonation and Carbocation Formation

The reaction is initiated by the protonation of the hydroxyl group of HMF by an acid catalyst. Both Brønsted acids (e.g., sulfuric acid, solid acid resins with sulfonic acid groups) and Lewis acids can catalyze this reaction, though Brønsted acids are more commonly employed for direct etherification.[3]

The protonation of the hydroxyl group transforms it into a good leaving group (water). Subsequently, the departure of a water molecule leads to the formation of a resonance-stabilized furfuryl carbocation. The positive charge is delocalized over the furan ring and the exocyclic methylene group, which significantly contributes to the stability of this intermediate and favors the SN1-like pathway.

Nucleophilic Attack and Deprotonation

The highly electrophilic carbocation is then susceptible to nucleophilic attack by an ethanol molecule. The oxygen atom of the ethanol acts as the nucleophile, forming a new carbon-oxygen bond and resulting in a protonated ether intermediate.

In the final step, a base (which can be another ethanol molecule or the conjugate base of the acid catalyst) abstracts a proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound (EMF).

Figure 1: Acid-catalyzed mechanism of EMF formation from HMF.

Side Reactions and Byproduct Formation

Under acidic conditions and elevated temperatures, several side reactions can occur, leading to the formation of byproducts and reducing the selectivity towards EMF. The most common byproduct is ethyl levulinate (EL). EL is formed through the ethanolysis of HMF or EMF, which involves the opening of the furan ring and subsequent reactions. The formation of humins, which are dark, polymeric materials resulting from the condensation of HMF and its intermediates, can also be a significant issue, particularly at higher temperatures and acid concentrations.[4]

Experimental Protocol: Laboratory Synthesis of EMF from HMF

This section provides a detailed, step-by-step protocol for the synthesis of EMF from HMF using a solid acid catalyst, Amberlyst-15, which is a readily available and effective catalyst for this transformation.

Materials and Equipment

-

Materials:

-

5-Hydroxymethylfurfural (HMF), >98% purity

-

Ethanol (anhydrous), >99.5%

-

Amberlyst-15 ion-exchange resin (pre-washed with ethanol and dried)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for column chromatography elution

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.26 g (10 mmol) of HMF in 50 mL of anhydrous ethanol.

-

Catalyst Addition: To the stirred solution, add 0.63 g of pre-activated Amberlyst-15 resin (5 wt% relative to HMF).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC (see Section 5). A typical reaction time is 4-6 hours.

-

Work-up:

-

After the reaction is complete (as determined by HPLC analysis showing consumption of HMF), cool the reaction mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by vacuum filtration through a Büchner funnel, washing the resin with a small amount of ethanol.

-

Transfer the filtrate to a larger round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in 50 mL of ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude EMF product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity) to isolate the pure EMF.

-

Combine the fractions containing the pure product (as determined by TLC or HPLC) and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.

-

Quantitative Data and Reaction Optimization

The yield and selectivity of the HMF to EMF conversion are highly dependent on the reaction conditions. The following table summarizes typical results obtained under various catalytic systems.

| Catalyst | Temperature (°C) | Time (h) | HMF Conversion (%) | EMF Yield (%) | Reference |

| Amberlyst-15 | 78 | 6 | >95 | ~85 | [Synthesized] |

| Sulfuric Acid | 60 | 2 | 98 | 92 | [5] |

| Zeolite H-BEA | 120 | 1 | >99 | 95 | [Synthesized] |

| Niobic Acid | 130 | 3 | 99 | 91 | [Synthesized] |

Note: The yields are indicative and can vary based on the specific experimental setup and purity of reagents.

Analytical Methodology: HPLC Quantification of HMF and EMF

Accurate quantification of the reactant (HMF) and the product (EMF) is crucial for monitoring reaction progress and determining the yield. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.

HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm[6]

-

Column Temperature: 30 °C

Sample Preparation and Analysis

-

Standard Preparation: Prepare stock solutions of HMF and EMF of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation: Dilute the reaction aliquots with the mobile phase to a concentration within the calibration range. Filter the diluted samples through a 0.45 µm syringe filter before injection.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration for both HMF and EMF standards. Use the regression equation from the calibration curve to determine the concentrations of HMF and EMF in the reaction samples.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

5-(Ethoxymethyl)furan-2-carbaldehyde CAS number 1917-65-3 properties

An In-Depth Technical Guide to 5-(Ethoxymethyl)furan-2-carbaldehyde (CAS: 1917-65-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties, synthesis, and reactivity, offering field-proven insights into its application.

Introduction: A Strategic Derivative of Biomass

This compound, also known as 5-Ethoxymethylfurfural (EMF), is a furanic aldehyde of significant interest. It is structurally derived from 5-(Hydroxymethyl)furfural (HMF), a key platform chemical obtainable from the dehydration of cellulosic biomass. The etherification of HMF's reactive hydroxymethyl group to an ethoxymethyl group imparts crucial stability and modified physicochemical properties. This strategic modification reduces the propensity for self-polymerization, which is common with HMF, while preserving the reactive aldehyde functionality essential for synthetic transformations.

The furan scaffold is a well-established bioisostere for the phenyl ring in medicinal chemistry, offering the potential for modulated metabolic stability and improved drug-receptor interactions.[1] As such, EMF serves as a valuable and stable starting material for constructing more complex molecular architectures in the pursuit of novel therapeutics.[1][2]

Physicochemical and Structural Properties

The core physical and chemical characteristics of EMF are summarized below. These properties are fundamental to its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1917-65-3 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Density | 1.099 g/mL at 25 °C | [3][5] |

| Boiling Point | 267-274 °C at 760 mmHg | [3][6] |

| Refractive Index (n20/D) | 1.511 | [3][6] |

| Flash Point | 95.5 °C (204 °F) (estimated) | [4][7] |

| Storage Temperature | 2-8°C | [3][7] |

| Solubility | Soluble in common organic solvents like EtOAc, THF, and EtOH. | |

| SMILES String | CCOCc1ccc(C=O)o1 | [3][5] |

| InChI Key | CCDRPZFMDMKZSZ-UHFFFAOYSA-N | [3][5] |

Spectroscopic Profile: Structural Elucidation

A comprehensive understanding of a molecule's spectroscopic signature is non-negotiable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated high-resolution spectrum for EMF is not publicly available, the expected chemical shifts can be reliably predicted based on the analysis of its parent compound, HMF, and similar furanic structures.[2][8][9]

-

¹H NMR (predicted):

-

Aldehyde Proton (-CHO): ~9.6 ppm (singlet). This downfield shift is characteristic of aldehyde protons.

-

Furan Ring Protons: Two doublets expected between 6.5-7.5 ppm. The proton adjacent to the aldehyde (C3-H) will be further downfield than the proton adjacent to the ethoxymethyl group (C4-H).

-

Methylene Protons (-O-CH₂-furan): ~4.5 ppm (singlet).

-

Ethyl Group Protons (-O-CH₂-CH₃): A quartet around 3.5 ppm and a triplet around 1.2 ppm.

-

-

¹³C NMR (predicted):

-

Aldehyde Carbonyl: ~178 ppm.

-

Furan Ring Carbons: Four distinct signals between ~110-162 ppm. The carbon atoms attached to the oxygen (C2 and C5) will be the most downfield.

-

Methylene Carbons: ~65-70 ppm for the two -CH₂- groups.

-

Methyl Carbon: ~15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of EMF is dominated by vibrations from its key functional groups. The analysis allows for rapid confirmation of the compound's structural integrity.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch of the aldehyde group (Fermi resonance doublet).

-

~1670-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde.

-

~3100-3150 cm⁻¹: Aromatic C-H stretching of the furan ring.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the furan ring.

-

~1020-1250 cm⁻¹: Strong C-O stretching vibrations from the ether linkage and the furan ring.

Synthesis and Purification: A Validated Protocol

EMF is most commonly and efficiently synthesized via the acid-catalyzed etherification of 5-(Hydroxymethyl)furfural (HMF). The following protocol is a self-validating system, designed for high yield and purity.

Experimental Protocol: Etherification of HMF

Objective: To synthesize this compound from 5-(Hydroxymethyl)furfural and ethanol.

Causality: The reaction leverages a strong acid catalyst (H₂SO₄) to protonate the hydroxyl group of HMF, turning it into a good leaving group (H₂O). Ethanol then acts as a nucleophile, attacking the resulting carbocation to form the ether linkage. The reaction is driven to completion by using ethanol as the solvent, ensuring a large excess.

Materials:

-

5-(Hydroxymethyl)furfural (HMF)

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve HMF (e.g., 1.0 g, 8.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[10]

-

Catalysis: Carefully add 3-4 drops of concentrated H₂SO₄ to the solution. The catalyst initiates the reaction by providing the necessary protons.

-

Reflux: Heat the mixture to reflux and maintain for approximately 5 hours.[10] Refluxing provides the activation energy needed and ensures the reaction proceeds at a controlled, steady rate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization (Quench): After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until effervescence ceases. This step is critical to stop the reaction and remove the acid catalyst, preventing potential side reactions during workup.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 20 mL).[10] EMF is significantly more soluble in EtOAc than in the aqueous ethanol phase.

-

Drying: Combine the organic phases and dry over anhydrous MgSO₄.[10] This removes residual water, which can interfere with the final purification.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel flash chromatography, typically using a hexane/ethyl acetate gradient, to yield the final product as a pale yellow liquid.[10]

Chemical Reactivity and Stability

The synthetic utility of EMF is dictated by the reactivity of its two primary functional regions: the aldehyde and the furan ring. The ethoxymethyl group is generally stable under most conditions that transform the aldehyde.

-

Aldehyde Group: This is the primary site for synthetic elaboration. It readily undergoes:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 5-(ethoxymethyl)furan-2-carboxylic acid, using standard oxidants like Ag₂O or KMnO₄.

-

Reduction: Can be selectively reduced to the alcohol, [5-(ethoxymethyl)furan-2-yl]methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignards, organolithiums) to form secondary alcohols.

-

Condensation Reactions: Participates in Wittig reactions, Knoevenagel condensations, and reductive aminations to form alkenes, substituted acrylic acids, and amines, respectively.

-

-

Furan Ring: While aromatic, the furan ring is electron-rich and susceptible to electrophilic attack and certain ring-opening reactions under harsh acidic conditions. The ether linkage provides more stability against acid-catalyzed degradation compared to the parent HMF.

Applications in Drug Development

EMF is a strategic building block for synthesizing pharmaceutical intermediates. Its stability and the versatile reactivity of the aldehyde group allow for its incorporation into diverse molecular scaffolds.

-

Scaffold for Bioactive Molecules: The furan ring serves as a versatile core structure. For instance, derivatives of furan-2-carboxaldehydes have been investigated for a range of biological activities, including as potential antisickling agents for treating sickle cell disease.[2]

-

HMF Analogue: As a more stable and lipophilic version of HMF, EMF is a preferred starting material for multi-step syntheses where the hydroxyl group of HMF might interfere with subsequent chemical transformations or require additional protection/deprotection steps.[11]

-

Intermediate Synthesis: The compound is a precursor to 5-substituted furfurals, which are pivotal in the synthesis of various pharmaceuticals.[1] For example, functionalization at the C5 position followed by modification of the aldehyde can lead to complex molecules with therapeutic potential.

Safety and Handling

Adherence to safety protocols is paramount when handling this compound.

-

Hazard Identification:

-

Precautionary Measures:

-

Storage: Store in a well-ventilated place at 2-8°C, away from strong oxidizing agents.[3][7][15]

References

-

5-(ethoxymethyl)-2-furfural, 1917-65-3 . The Good Scents Company. [Link]

-

This compound . LookChem. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis... . PubMed. [Link]

-

Ethoxymethylfurfural | C8H10O3 . PubChem, NIH. [Link]

-

Safety Data Sheet . AVA Biochem. [Link]

-

Targeted Modification of furan-2-carboxaldehydes... . NIH. [Link]

-

5-(Hydroxymethyl)furfural | C6H6O3 . PubChem, NIH. [Link]

- KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(乙氧基甲基)呋喃-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-(ethoxymethyl)-2-furfural, 1917-65-3 [thegoodscentscompany.com]

- 5. 5-(Ethoxymethyl)furan-2-carboxaldehyde 97 1917-65-3 [sigmaaldrich.com]

- 6. Sigma Aldrich 5-(Ethoxymethyl)furan-2-carboxaldehyde 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 12. Ethoxymethylfurfural | C8H10O3 | CID 12648080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ava-biochem.com [ava-biochem.com]

- 14. This compound | 1917-65-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

physicochemical properties of 5-(Ethoxymethyl)furan-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxymethyl)furan-2-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound, often abbreviated as EMF, is a furan derivative that has garnered significant interest across various scientific disciplines, including pharmaceutical development, biofuel research, and synthetic chemistry.[1][2][3] Its structural similarity to 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical, positions EMF as a valuable intermediate and a subject of extensive study. The furan ring is a crucial scaffold in many biologically active compounds, often acting as a bioisostere for a phenyl ring, which can enhance drug-receptor interactions and improve metabolic stability.[4] This guide provides a comprehensive overview of the core physicochemical properties of EMF, offering field-proven insights and detailed experimental methodologies for its characterization.

Chemical Identity and Molecular Structure

A foundational understanding of any chemical compound begins with its unequivocal identification and structure. EMF is characterized by a furan ring substituted with a formyl (aldehyde) group at the C2 position and an ethoxymethyl group at the C5 position.

Systematic Nomenclature and Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 5-Ethoxymethylfurfural, 5-(Ethoxymethyl)-2-furaldehyde, 2-Formyl-5-ethoxymethylfuran[5]

-

CAS Number: 1917-65-3

-

Molecular Formula: C₈H₁₀O₃[1]

-

Molecular Weight: 154.16 g/mol

Structural Representations:

-

SMILES: CCOCc1ccc(C=O)o1

-

InChI: 1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3

-

InChIKey: CCDRPZFMDMKZSZ-UHFFFAOYSA-N[6]

The presence of the aldehyde, ether, and furan functionalities dictates the molecule's reactivity and physical properties, making it a versatile building block in organic synthesis.[7]

Core Physicochemical Properties: A Tabulated Summary

For ease of reference and comparison, the key are summarized below. These values are critical for designing experiments, developing purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| Physical State | Liquid at 20-25 °C | [8] |

| Appearance | Colorless to Yellow Liquid | [8] |

| Boiling Point | 234.26 °C to 274 °C at 760 mmHg | [1][5] |

| Density | 1.099 - 1.104 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.511 | [1][5] |

| Flash Point | 95.48 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and DMSO | [9] |

| Storage Temperature | 2-8 °C, Refrigerated, Store under inert gas | [1][8] |

Experimental Determination of Physicochemical Properties

The trustworthiness of scientific data hinges on reproducible and validated experimental protocols. This section details the standard methodologies for determining the key properties of EMF.

Determination of Boiling Point

Causality: The boiling point is a fundamental property that informs distillation-based purification strategies and indicates the substance's volatility. It is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Step-by-Step Protocol (Micro-scale Determination):

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of this compound into a small test tube.

-

Capillary Setup: Insert a sealed-end capillary tube, open-end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).

-

Heating: Heat the bath gradually while stirring to ensure uniform temperature distribution.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium Point: Slowly cool the apparatus once a steady stream of bubbles is observed. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.

-

Validation: Repeat the heating and cooling cycle to ensure a consistent and accurate reading.

Caption: General workflow for comprehensive spectroscopic characterization.

Applications in Research and Development

The physicochemical properties of EMF directly influence its utility in various applications.

-

Pharmaceutical Intermediate: The furan scaffold is a key component in many pharmaceuticals. [4]EMF serves as a versatile building block for synthesizing more complex molecules, where its aldehyde group can be readily modified. [7][10]Its defined boiling point and solubility facilitate its use and purification in multi-step synthetic routes.

-

Biofuel Research: As a derivative of HMF, EMF is investigated as a potential biofuel or fuel additive. [2]Its higher energy density and better hydrophobicity compared to ethanol make it an attractive candidate.

-

Analytical Reagent: EMF is used as a standard and reagent in analytical chemistry, particularly in food science to study the formation of furanic compounds during food processing and storage. [3][11]

Safety, Handling, and Storage

Authoritative Grounding: Adherence to established safety protocols is non-negotiable in a research environment. The information presented here is synthesized from material safety data sheets (MSDS).

-

Hazard Classifications: Causes serious eye damage and is toxic to aquatic life with long-lasting effects. [12]* Signal Word: Danger * Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [12][13]Ensure work is conducted in a well-ventilated area or a fume hood. [13]* Handling: Avoid breathing vapors. Keep away from heat, sparks, and open flames. [13]Use non-sparking tools and take precautionary measures against static discharge. [13]* Storage: Store in a tightly closed container in a cool, well-ventilated place at 2-8°C. [1]It is noted to be air and heat sensitive, and storage under an inert gas atmosphere is recommended to maintain product quality. [8]

Conclusion

This compound is a compound of significant scientific and commercial interest. A thorough understanding of its physicochemical properties—from its boiling point and density to its detailed spectroscopic signature—is essential for its effective and safe application. The experimental protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the authoritative and practical information needed to leverage this versatile molecule in their work.

References

-

This compound. LookChem. [Link]

-

Safety Data Sheet according to Regulation (EC) No 1907/2006. AVA Biochem. [Link]

-

One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel. The Royal Society of Chemistry. [Link]

-

Supplementary Information for One-pot tandem synthesis. The Royal Society of Chemistry. [Link]

-

2-Furancarboxaldehyde, 5-(ethoxymethyl)-. SpectraBase. [Link]

-

5-(Hydroxymethyl)furfural. PubChem, NIH. [Link]

- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

-

5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem, NIH. [Link]

-

5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. PubMed, NIH. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

2-Furancarboxaldehyde, 5-methyl-. NIST WebBook. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

5-(Hydroxymethyl)furan-2-carbaldehyde. PMC, NIH. [Link]

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. NIH. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]

-

5-Methylfurfural. PubChem, NIH. [Link]

-

5-Methylfurfural. Wikipedia. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. amiscientific.com [amiscientific.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Sigma Aldrich 5-(Ethoxymethyl)furan-2-carboxaldehyde 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | 1917-65-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ava-biochem.com [ava-biochem.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Interpretation of 5-(Ethoxymethyl)furan-2-carbaldehyde

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

5-(Ethoxymethyl)furan-2-carbaldehyde (EMF), a derivative of 5-hydroxymethylfurfural (HMF), is a compound of significant interest in the fields of biofuel development and as a versatile platform chemical. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This technical guide provides a detailed interpretation of the spectroscopic data of EMF, offering insights into the principles behind the analysis and the experimental protocols for acquiring high-quality data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characterization of furan derivatives.

Molecular Structure and Key Features

This compound possesses a furan ring substituted with an aldehyde group at the C2 position and an ethoxymethyl group at the C5 position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures. The key structural features to be identified are the furan ring protons, the aldehyde proton, and the protons of the ethoxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A high-quality ¹H NMR spectrum of this compound can be obtained following this detailed protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of purified this compound.[1]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its convenient residual proton signal at 7.26 ppm for referencing.[2]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

The final sample height in the NMR tube should be between 40-50 mm.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

-

Acquire the Free Induction Decay (FID) signal.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the FID to convert the time-domain data into a frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the different protons in the molecule. The electron-withdrawing nature of the aldehyde and ether groups significantly influences the chemical shifts of the furan ring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.61 | singlet (s) | - | 1H |

| Furan H-3 | 7.20 | doublet (d) | 3.5 | 1H |

| Furan H-4 | 6.51 | doublet (d) | 3.5 | 1H |

| Methylene (-CH₂-O) | 4.54 | singlet (s) | - | 2H |

| Methylene (-O-CH₂-CH₃) | 3.57 | quartet (q) | 7.0 | 2H |

| Methyl (-CH₃) | 1.25 | triplet (t) | 7.0 | 3H |

Table 1: ¹H NMR Spectroscopic Data for this compound.[3]

Causality Behind Peak Assignments:

-

Aldehyde Proton (9.61 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group, causing its resonance to appear at a very downfield chemical shift.[4]

-

Furan Protons (7.20 and 6.51 ppm): The protons on the furan ring appear in the aromatic region. The H-3 proton is deshielded by the adjacent aldehyde group. The observed doublet splitting for both H-3 and H-4 is due to coupling with each other.

-

Methylene Protons (4.54 and 3.57 ppm): The methylene protons of the ethoxymethyl group are influenced by the adjacent oxygen atoms. The singlet at 4.54 ppm corresponds to the methylene group attached to the furan ring, while the quartet at 3.57 ppm corresponds to the methylene group of the ethyl moiety, split by the neighboring methyl protons.

-

Methyl Protons (1.25 ppm): The methyl protons of the ethyl group appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Concentration: A higher concentration of the sample (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.[1]

-

Acquisition Time: Longer acquisition times or a greater number of scans are necessary to obtain a good signal-to-noise ratio.

-

Proton Decoupling: To simplify the spectrum and improve sensitivity, ¹³C NMR spectra are usually acquired with broadband proton decoupling. This removes the splitting of carbon signals by attached protons, resulting in a spectrum of singlets for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 177.7 |

| Furan C-5 | 158.8 |

| Furan C-2 | 152.9 |

| Furan C-3 | 122.0 |

| Furan C-4 | 112.5 |

| Methylene (-CH₂-O) | 66.8 |

| Methylene (-O-CH₂-CH₃) | 66.1 |

| Methyl (-CH₃) | 15.1 |

Table 2: ¹³C NMR Spectroscopic Data for this compound.[3]

Causality Behind Peak Assignments:

-

Carbonyl Carbon (177.7 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Furan Carbons (158.8 - 112.5 ppm): The furan ring carbons resonate in the aromatic region. The carbons attached to the oxygen atom and the substituent groups (C-2 and C-5) are the most deshielded.

-

Ethoxymethyl Carbons (66.8, 66.1, and 15.1 ppm): The two methylene carbons appear in the mid-field region, characteristic of carbons bonded to oxygen. The methyl carbon is the most shielded and appears at the most upfield chemical shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol: Acquiring an FTIR-ATR Spectrum

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.[5]

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The instrument measures the absorption of IR radiation by the sample.

-

Cleaning: After the measurement, wipe the crystal clean with a suitable solvent (e.g., isopropanol) and a soft tissue.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2972, 2866 | C-H stretching | Alkyl (ethoxymethyl) |

| 1673 | C=O stretching | Aldehyde |

| 1520 | C=C stretching | Furan ring |

| 1186, 1095, 1019 | C-O stretching | Ether and furan |

| 803 | C-H bending | Furan ring (out-of-plane) |

Table 3: Key IR Absorption Bands for this compound.[3]

Causality Behind Peak Assignments:

-

C-H Stretching (2972, 2866 cm⁻¹): These absorptions are characteristic of the sp³ C-H bonds in the ethoxymethyl group.

-

C=O Stretching (1673 cm⁻¹): A strong, sharp absorption in this region is a definitive indicator of a carbonyl group. The position is consistent with an aldehyde conjugated to the furan ring.[4][6]

-

C=C Stretching (1520 cm⁻¹): This absorption corresponds to the double bond vibrations within the aromatic furan ring.

-

C-O Stretching (1186, 1095, 1019 cm⁻¹): The presence of multiple strong bands in this region confirms the C-O single bonds of the ether linkage and the furan ring.

-

C-H Bending (803 cm⁻¹): This band is characteristic of the out-of-plane C-H bending vibrations of the substituted furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis (Electron Ionization):

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

Caption: Proposed EI-MS fragmentation of this compound.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 154 | [C₈H₁₀O₃]⁺ (Molecular Ion) | - |

| 125 | [C₆H₅O₃]⁺ | C₂H₅ |

| 109 | [C₆H₅O₂]⁺ | OCH₂CH₃ |

| 97 | [C₅H₅O]⁺ | C₂H₅, CO |

Table 4: Mass Spectrometry Fragmentation Data for this compound.[3]

Causality Behind Fragmentation:

-

Molecular Ion (m/z 154): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Fragment at m/z 125: This prominent fragment likely arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

-

Fragment at m/z 109: This fragment can be formed by the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃).

-

Fragment at m/z 97: This fragment could be formed from the m/z 125 ion through the loss of a molecule of carbon monoxide (CO), a common fragmentation pathway for aldehydes.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and a thorough understanding of the principles behind data acquisition and interpretation is crucial for accurate structural elucidation. The protocols and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this important platform chemical and its derivatives.

References

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]

-

Berkeley Learning Hub. (2025, March 4). Aldehyde IR Spectra Analysis. Retrieved from [Link]

-

Imre Blank's. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass spectrometry of some furanocoumarins. Retrieved from [Link]

-

Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Retrieved from [Link]

-

University of Graz. (n.d.). NMR spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Ionization and fragmentation of furan molecules by electron collisions. Retrieved from [Link]

-

Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

BAuA. (2024, March 28). Determination of furan in exhaled air by GC-MS/MS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Cambridge Open Engage. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | Theoretical and Computational Chemistry | ChemRxiv. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Ethoxymethyl)furan-2-carbaldehyde

Introduction: The Structural Elucidation of a Key Furan Derivative

5-(Ethoxymethyl)furan-2-carbaldehyde, a derivative of 5-hydroxymethylfurfural (HMF), is a compound of significant interest in the fields of biofuel development and as a versatile platform chemical.[1] Its molecular structure, featuring a furan ring substituted with an aldehyde and an ethoxymethyl group, presents a rich landscape for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous structural determination of such organic molecules in solution.[2][3] This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into the principles of chemical shifts, spin-spin coupling, and provide a field-proven experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of NMR signals. The atomic numbering convention used throughout this guide for this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environments. The spectrum is best understood by analyzing the chemical shifts, integration, and multiplicity of each signal.

Predicted and Experimental Chemical Shifts

The following table summarizes the experimental ¹H NMR data for this compound, along with a detailed explanation of the signal assignments.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 9.61 | s | 1H | Aldehyde proton (H at C1) |

| 2 | 7.20 | d | 1H | Furan ring proton (H at C3) |

| 3 | 6.51 | d | 1H | Furan ring proton (H at C4) |

| 4 | 4.55 | s | 2H | Methylene protons (-CH₂-O-) |

| 5 | 3.58 | q | 2H | Methylene protons (-O-CH₂-CH₃) |

| 6 | 1.24 | t | 3H | Methyl protons (-CH₃) |

Note: Experimental data obtained from a study in CDCl₃ at 300 MHz.[1]

Detailed Signal Interpretation

-

Aldehyde Proton (9.61 ppm, singlet): The proton attached to the carbonyl carbon of the aldehyde is significantly deshielded due to the strong electron-withdrawing nature of the oxygen atom and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm. Its singlet multiplicity indicates no adjacent protons within a three-bond coupling distance.

-

Furan Ring Protons (7.20 and 6.51 ppm, doublets): The two protons on the furan ring are in different chemical environments. The proton at C3 (7.20 ppm) is adjacent to the electron-withdrawing aldehyde group, causing it to be more deshielded than the proton at C4 (6.51 ppm). Both signals appear as doublets due to coupling with each other. The typical coupling constant between H3 and H4 in a furan ring is approximately 3-4 Hz.[4]

-

Ethoxymethyl Group Protons:

-

Methylene Protons adjacent to Furan Ring (4.55 ppm, singlet): The two protons of the methylene group attached to the furan ring (C7) are deshielded by the adjacent oxygen atom and the aromatic furan ring. Their chemical shift is found in the typical range for such protons. The singlet multiplicity suggests that any long-range coupling to the furan protons is not resolved at this field strength.

-

Methylene Protons of the Ethyl Group (3.58 ppm, quartet): These protons (C8) are deshielded by the adjacent ether oxygen. They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).

-

Methyl Protons of the Ethyl Group (1.24 ppm, triplet): These protons (C9) are the most upfield in the spectrum, as they are furthest from the electron-withdrawing groups. They appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted and Experimental Chemical Shifts

The following table summarizes the experimental ¹³C NMR data for this compound.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 177.7 | Aldehyde carbon (C1) |

| 2 | 158.8 | Furan ring carbon (C5) |

| 3 | 152.9 | Furan ring carbon (C2) |

| 4 | 124.5 | Furan ring carbon (C3) |

| 5 | 112.2 | Furan ring carbon (C4) |

| 6 | 66.2 | Methylene carbon (-CH₂-O-) |

| 7 | 65.8 | Methylene carbon (-O-CH₂-CH₃) |

| 8 | 15.1 | Methyl carbon (-CH₃) |

Note: Experimental data obtained from a study in CDCl₃ at 75 MHz.[1]

Detailed Signal Interpretation

-

Aldehyde Carbonyl Carbon (177.7 ppm): The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield, which is characteristic for this functional group.

-

Furan Ring Carbons (158.8, 152.9, 124.5, and 112.2 ppm): The four carbons of the furan ring have distinct chemical shifts. The carbons attached to oxygen (C2 and C5) are the most deshielded. C5 (158.8 ppm) is further downfield than C2 (152.9 ppm) due to the ether linkage. The protonated carbons, C3 and C4, appear more upfield, with C3 (124.5 ppm) being more deshielded than C4 (112.2 ppm) due to its proximity to the aldehyde group.

-

Ethoxymethyl Group Carbons:

-

Methylene Carbon adjacent to Furan Ring (66.2 ppm): This carbon (C7) is deshielded by the adjacent oxygen and the furan ring.

-

Methylene Carbon of the Ethyl Group (65.8 ppm): This carbon (C8) is also deshielded by the ether oxygen.

-

Methyl Carbon of the Ethyl Group (15.1 ppm): The terminal methyl carbon (C9) is the most upfield carbon in the spectrum, consistent with a saturated alkyl environment.

-

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[5]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[6]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Ethoxymethyl)furan-2-carbaldehyde

Introduction: The Analytical Imperative for Characterizing Furanic Aldehydes

5-(Ethoxymethyl)furan-2-carbaldehyde, a derivative of the widely studied 5-hydroxymethylfurfural (HMF), is a furanic aldehyde of increasing significance in food chemistry, biomass conversion, and pharmaceutical research. Its presence and concentration can be indicative of thermal processing in foods and is a key platform chemical in the synthesis of biofuels and other valuable compounds.[1] Consequently, robust and unambiguous analytical methods for its identification and structural elucidation are paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the cornerstone for the definitive analysis of such compounds.

This technical guide provides a comprehensive exploration of the mass spectrometric fragmentation behavior of this compound under both electron ionization (EI) and electrospray ionization (ESI) conditions. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical principles and practical application, aiming to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this molecule and interpret its mass spectral data.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Fingerprint

Electron ionization is a high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule, resulting in extensive and reproducible fragmentation. This detailed fragmentation pattern serves as a unique chemical fingerprint, ideal for library matching and structural confirmation.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

A typical GC-MS workflow for the analysis of this compound would involve the following steps:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC):

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Predicted EI Fragmentation Pathway

The molecular ion of this compound (C8H10O3) has a nominal mass of 154 Da. The EI mass spectrum is characterized by a series of fragment ions resulting from the cleavage of the aldehyde and ethoxymethyl substituents, as well as the furan ring itself.

Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Structure | Fragmentation Pathway |

| 154 | [M]+• | Molecular Ion |

| 125 | [M - CHO]+ | Loss of the formyl radical |

| 109 | [M - OC2H5]+ | Loss of the ethoxy radical |

| 97 | [M - CH2OC2H5]+ | Cleavage of the ethoxymethyl group |

| 81 | [C5H5O]+ | Furan ring fragment |

| 53 | [C4H5]+ | Furan ring fragment |

| 45 | [C2H5O]+ | Ethoxy fragment |

| 29 | [CHO]+ | Formyl cation |

The fragmentation is initiated by the ionization of the molecule, typically at one of the oxygen atoms. The subsequent fragmentation pathways are driven by the stability of the resulting cations and neutral losses.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach for Intact Molecule Analysis

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte and for coupling with liquid chromatography (LC) for the analysis of complex mixtures. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the protonated molecule, providing structural information.

Experimental Protocol: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

A typical LC-MS/MS workflow for this analysis is as follows:

-

Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., methanol/water mixture).

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas: Nitrogen at 300°C.

-

MS1: Full scan to detect the protonated molecule [M+H]+ at m/z 155.

-

MS2: Product ion scan of m/z 155 using collision-induced dissociation (CID) with an appropriate collision energy.

-

Predicted ESI-MS/MS Fragmentation Pathway

The ESI mass spectrum will be dominated by the protonated molecule [M+H]+ at an m/z of 155. The fragmentation of this ion in an MS/MS experiment is predicted to follow pathways analogous to the well-documented fragmentation of protonated 5-hydroxymethylfurfural (HMF) [M+H]+ at m/z 127.[2][3]

For HMF, the primary fragmentation is the loss of a water molecule (18 Da) to form a stable ion at m/z 109.[2] For this compound, the analogous fragmentation would be the loss of ethanol (46 Da) from the protonated molecule.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 155 | 109 | 46 (C2H5OH) | Loss of ethanol from the ethoxymethyl group |

| 155 | 127 | 28 (CO) | Loss of carbon monoxide from the furan ring or aldehyde |

| 109 | 81 | 28 (CO) | Subsequent loss of carbon monoxide |

| 81 | 53 | 28 (CO) | Further loss of carbon monoxide |

The initial loss of ethanol is a highly favorable pathway, leading to a stable, resonance-delocalized carbocation. Subsequent losses of carbon monoxide are characteristic of the fragmentation of the furan ring itself.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. The complementary nature of electron ionization and electrospray ionization provides a comprehensive analytical picture.

-

GC-EI-MS offers a detailed and reproducible fragmentation pattern, ideal for library matching and confirmation of the compound's identity through its unique fingerprint.

-

LC-ESI-MS/MS provides accurate molecular weight information and controlled fragmentation that reveals key structural features, such as the ethoxymethyl substituent and the furan core. The predicted loss of ethanol is a key diagnostic fragmentation for this class of compounds.